1,3-Dithiane, 2-(3-bromophenyl)-
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Overview
Description
2-(m-Bromophenyl)-m-dithiane is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Bromophenyl)-m-dithiane typically involves a multi-step process starting from benzene derivatives. One common route includes:
Nitration: Benzene is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Bromination: The amine is brominated to introduce the bromine atom at the meta position.
Industrial Production Methods
Industrial production methods for 2-(m-Bromophenyl)-m-dithiane are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(m-Bromophenyl)-m-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogen-substituted phenyl dithiane.
Substitution: Various substituted phenyl dithianes depending on the nucleophile used.
Scientific Research Applications
2-(m-Bromophenyl)-m-dithiane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(m-Bromophenyl)-m-dithiane involves its interaction with various molecular targets:
Molecular Targets: Enzymes and proteins that contain nucleophilic sites.
Pathways Involved: The compound can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromophenyl dithiane
- 4-Bromophenyl dithiane
- 2-(m-Chlorophenyl)-m-dithiane
Uniqueness
2-(m-Bromophenyl)-m-dithiane is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positioning can lead to different biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
50793-32-3 |
---|---|
Molecular Formula |
C10H11BrS2 |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11BrS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 |
InChI Key |
DMCWPQRYSHLXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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